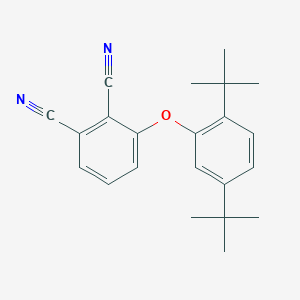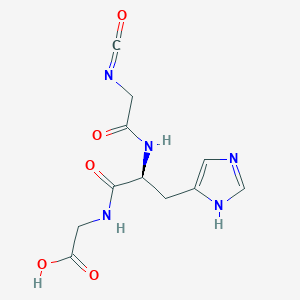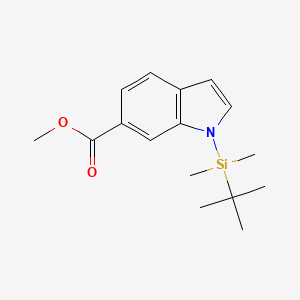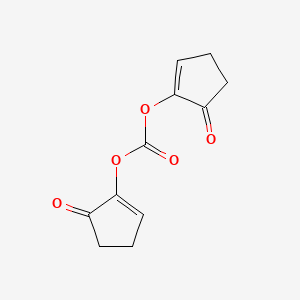![molecular formula C14H11Cl2N3S B15160306 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide CAS No. 671755-21-8](/img/structure/B15160306.png)
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a hydrazine-1-carbothioamide backbone. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired product . The reaction conditions are relatively mild, making the synthesis process efficient and straightforward.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazines. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Applications De Recherche Scientifique
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds, which are important in medicinal chemistry.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide
- N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide
Uniqueness
2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide stands out due to its dual 4-chlorophenyl groups, which enhance its biological activity and chemical reactivity. Compared to similar compounds, it exhibits higher potency in inhibiting cancer cell growth and has broader antimicrobial activity .
Propriétés
Numéro CAS |
671755-21-8 |
|---|---|
Formule moléculaire |
C14H11Cl2N3S |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
[bis(4-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11Cl2N3S/c15-11-5-1-9(2-6-11)13(18-19-14(17)20)10-3-7-12(16)8-4-10/h1-8H,(H3,17,19,20) |
Clé InChI |
VFGWXSNJRBWMCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NNC(=S)N)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)


![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)


![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)

![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
